



## **Application Notes and Protocols: Odevixibat-**13C6 for In Vivo Metabolic Fate Studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | Odevixibat-13C6 |           |
| Cat. No.:            | B12364815       | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Odevixibat, marketed as Bylvay, is a potent, reversible, and selective inhibitor of the ileal bile acid transporter (IBAT).[1] It is indicated for the treatment of pruritus in patients with progressive familial intrahepatic cholestasis (PFIC) and Alagille syndrome (ALGS).[2][3][4] Odevixibat acts locally in the distal ileum to reduce the reabsorption of bile acids, thereby increasing their fecal excretion and lowering serum bile acid levels.[2][3] Understanding the in vivo metabolic fate of odevixibat is crucial for a comprehensive assessment of its safety and efficacy profile. The use of stable isotope-labeled compounds, such as **Odevixibat-13C6**, is a powerful technique in drug metabolism studies.[5][6][7] This method allows for the precise tracking and quantification of the parent drug and its metabolites in various biological matrices, distinguishing them from endogenous compounds.[5] These application notes provide a detailed protocol for conducting in vivo metabolic fate studies of **Odevixibat-13C6** in a preclinical animal model.

## **Quantitative Data Summary**

The following tables summarize the key pharmacokinetic parameters of odevixibat based on studies in humans.

Table 1: Pharmacokinetic Properties of Odevixibat



| Parameter                                | Value                                                    | Species/Population                       | Notes                                                         |
|------------------------------------------|----------------------------------------------------------|------------------------------------------|---------------------------------------------------------------|
| Absorption                               |                                                          |                                          |                                                               |
| Plasma Concentration                     | 0.06 - 0.72 ng/mL                                        | Pediatric patients (6 months - 17 years) | Therapeutic dose range.[1][8]                                 |
| Cmax (Peak Plasma<br>Concentration)      | 0.47 ng/mL                                               | Healthy adults                           | Following a single 7.2 mg dose.[1][8]                         |
| Tmax (Time to Peak Plasma Concentration) | 1 - 5 hours                                              | Healthy adults                           | Following a single 7.2 mg dose.[1]                            |
| AUC (0-24h)                              | 2.19 h*ng/mL                                             | Healthy adults                           | Following a single 7.2 mg dose.[1][8]                         |
| Effect of Food                           | High-fat meal<br>decreases Cmax by<br>72% and AUC by 62% | Healthy adults                           | Delays Tmax by 3 to<br>4.5 hours.[1]                          |
| Distribution                             |                                                          |                                          |                                                               |
| Protein Binding                          | >99%                                                     | In vitro                                 | [1][8]                                                        |
| Metabolism                               |                                                          |                                          |                                                               |
| Primary Pathway                          | Mono-hydroxylation                                       | Humans                                   | [1][8]                                                        |
| Excretion                                |                                                          |                                          |                                                               |
| Primary Route                            | Feces                                                    | Humans                                   | Approximately 97% of<br>the dose is excreted<br>unchanged.[1] |
| Urinary Excretion                        | Minimal                                                  | Humans                                   | Approximately 0.002% of the dose.[1]                          |
| Half-life (t1/2)                         | 2.36 hours                                               | Healthy adults                           | [1][8]                                                        |

# **Experimental Protocols**



This section outlines a detailed protocol for an in vivo metabolic fate study of **Odevixibat-13C6** in a rodent model, such as Sprague-Dawley rats.

#### **Test Article**

- Compound: Odevixibat-13C6 (structure to be confirmed by the user, assuming a 6-carbon stable isotope label on a key part of the molecule not prone to immediate metabolic cleavage).
- Vehicle: To be determined based on the solubility of Odevixibat-13C6. A common vehicle for oral administration is a suspension in 0.5% methylcellulose.

#### **Animal Model**

- Species: Sprague-Dawley rats (or other appropriate rodent model).
- Sex: Male and female.
- Number: A sufficient number of animals to allow for serial sampling and statistical analysis (e.g., 3-5 animals per time point per sex).
- Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to the study.

#### **Dosing and Administration**

- Dose: A single oral gavage dose of Odevixibat-13C6. The dose level should be selected based on preclinical toxicology studies and the intended clinical dose range. For this protocol, a representative dose of 10 mg/kg is proposed.
- Administration: Administer the dose via oral gavage to ensure accurate delivery.

## **Sample Collection**

• Blood: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Plasma should be prepared by centrifugation and stored at -80°C until analysis.



Urine and Feces: House animals in individual metabolic cages to allow for the separate
collection of urine and feces. Collect samples at intervals (e.g., 0-8, 8-24, 24-48, and 48-72
hours post-dose). Record the total volume of urine and weight of feces for each collection
interval. Store samples at -80°C.

### **Sample Processing**

- Plasma: Perform protein precipitation (e.g., with acetonitrile) to extract the drug and metabolites. Centrifuge and collect the supernatant for analysis.
- Urine: Dilute urine samples with an appropriate buffer before analysis.
- Feces: Homogenize fecal samples with a suitable solvent (e.g., methanol/water mixture) to extract the drug and metabolites. Centrifuge and collect the supernatant for analysis.

#### **Bioanalysis**

- Method: Use a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  method to quantify Odevixibat-13C6 and its potential metabolites in plasma, urine, and
  feces.
- Instrumentation: A high-resolution mass spectrometer is recommended for the identification of unknown metabolites.
- Data Analysis:
  - Calculate the concentration of Odevixibat-13C6 and its metabolites in each sample.
  - Determine pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) for Odevixibat-13C6 in plasma.
  - Calculate the percentage of the administered dose excreted in urine and feces.
  - Characterize the metabolic profile by identifying and quantifying the major metabolites.

# Visualizations Metabolic Pathway of Odevixibat





Click to download full resolution via product page

Caption: Proposed metabolic pathway of Odevixibat.

## **Experimental Workflow for In Vivo Metabolic Fate Study**





Click to download full resolution via product page

Caption: Experimental workflow for the in vivo study.

# **Logical Relationship of Odevixibat's Mechanism of Action**





Click to download full resolution via product page

Caption: Mechanism of action of Odevixibat.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Odevixibat Wikipedia [en.wikipedia.org]
- 2. Mechanism of Action | Bylvay® (odevixibat) HCP Site [bylvayhcp.com]
- 3. Learn about Bylvay® (odevixibat) Mechanism of Action For HCPs [bylvay.com]
- 4. Bylvay® (odevixibat) data shows sustained improvement in severe itch and serum bile acid levels in patients with PFIC and ALGS [ipsen.com]
- 5. isotope.bocsci.com [isotope.bocsci.com]
- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reference.medscape.com [reference.medscape.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Odevixibat-13C6 for In Vivo Metabolic Fate Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12364815#odevixibat-13c6-protocol-for-in-vivo-metabolic-fate-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com